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Compound of Interest

Compound Name: Oritinib mesylate

Cat. No.: B14756089 Get Quote

Technical Support Center: Oritinib Clinical Trials
This technical support guide provides researchers, scientists, and drug development

professionals with information on the common adverse events of Oritinib (also known as SH-

1028) observed in clinical trials. The information is presented in a question-and-answer format

to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with Oritinib in clinical trials for

non-small cell lung cancer (NSCLC)?

A1: Oritinib, an irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI), has been evaluated in clinical trials for patients with EGFR T790M-

positive NSCLC.[1] The most frequently reported treatment-related adverse events (AEs) are

generally mild to moderate in severity.

Data Presentation: Common Treatment-Related Adverse Events in Oritinib Phase II Trial for

NSCLC
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Adverse Event Any Grade (%) Grade 3 or Higher (%)

Diarrhea 41.9% 2.2%

Increased blood creatine

phosphokinase
23.8% 4.0%

Decreased white blood cell

count
13.2% Not Reported

Increased blood creatine

phosphokinase isoenzyme
12.3% Not Reported

Increased aspartate

aminotransferase
10.6% Not Reported

Increased serum creatine 10.6% Not Reported

Decreased lymphocyte count Not Reported 1.8%

Data from the NCT03823807

trial presented at the European

Lung Cancer Congress 2022.

[2]

The overall safety profile of Oritinib is consistent with other third-generation EGFR-TKIs.

Q2: What is the adverse event profile of SHR0302 (the same active ingredient as Oritinib, also

known as Ivarmacitinib) in clinical trials for inflammatory diseases?

A2: SHR0302 is a highly selective Janus kinase 1 (JAK1) inhibitor that has been studied for

inflammatory conditions such as atopic dermatitis, alopecia areata, and ulcerative colitis.[3][4]

[5] The safety profile in these indications is consistent with the JAK inhibitor class of

medication.[4]

Data Presentation: Treatment-Emergent Adverse Events (TEAEs) in SHR0302 Phase II Trial

for Atopic Dermatitis
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Treatment Group Percentage of Patients Reporting TEAEs

SHR0302 4 mg 60.0%

SHR0302 8 mg 68.6%

Placebo 51.4%

Data from the NCT04162899 trial.[3][6]

In this trial, the majority of adverse events were mild.[3][6] Three serious adverse events were

reported, all of which were a worsening of atopic dermatitis.[3][6] No serious infections were

reported.[3][6] In a phase 2 study for alopecia areata, SHR0302 was well-tolerated with no

major adverse cardiovascular events (MACE), deaths, or venous thromboembolic events

(VTEs) reported.[4] Similarly, in a phase II trial for ulcerative colitis, TEAEs were predominantly

mild, and no deaths, MACE, or thromboembolic events occurred.[5]

Q3: How is the safety of Oritinib typically monitored in a clinical trial setting?

A3: Based on standard clinical trial protocols for tyrosine kinase inhibitors, safety monitoring

would include:

Regular assessment and grading of adverse events by investigators using established

criteria like the Common Terminology Criteria for Adverse Events (CTCAE).

Laboratory monitoring of hematology and blood chemistry, including white blood cell counts,

lymphocyte counts, liver enzymes (AST, ALT), and creatine phosphokinase.[2][7]

Monitoring of vital signs and overall patient well-being.

In the case of JAK inhibitors, there is often specific monitoring for known class-effects such

as serious infections, cardiovascular events, and thromboembolic events.[8]

Q4: How does the mechanism of action of Oritinib relate to its adverse event profile?

A4: The adverse events of Oritinib are linked to its mechanism of action.
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As an EGFR inhibitor (for NSCLC): Oritinib targets the EGFR signaling pathway, which is

crucial for the growth and survival of certain cancer cells.[1] However, EGFR is also

expressed in normal epithelial cells of the skin and gastrointestinal tract.[9][10] Inhibition of

this pathway in these tissues can lead to on-target side effects such as rash and diarrhea,

which are common with EGFR-TKIs.[9][10][11]

As a JAK1 inhibitor (SHR0302 for inflammatory diseases): The JAK-STAT pathway is central

to the signaling of many cytokines involved in inflammation and immune responses. By

selectively inhibiting JAK1, SHR0302 can modulate the immune response.[6] The safety

profile, including the risk of infections, is a key consideration for this class of drugs.[8]

Troubleshooting Guides
Issue: Managing Common Adverse Events in Preclinical Research

Problem: An unexpected level of skin rash or diarrhea is observed in animal models being

treated with Oritinib.

Possible Explanation: These are known and common on-target adverse events of EGFR

inhibitors due to the role of EGFR in the skin and gastrointestinal tract.[9][10][11] The

incidence of these side effects in clinical trials is significant, with diarrhea reported in 41.9%

and rash being a well-documented side effect of the drug class.[2][12]

Troubleshooting Steps:

Verify Dosage: Ensure the dosage used in the preclinical model is within a relevant

therapeutic range and has been scaled appropriately.

Review Clinical Data: Compare the incidence and severity of the observed AEs with the

provided clinical trial data to determine if they are within an expected range.

Supportive Care: In a preclinical setting, consider implementing supportive care measures

that mirror clinical management (e.g., hydration for diarrhea) to maintain the health of the

animal models, if this does not interfere with study endpoints.

Issue: Differentiating On-Target vs. Off-Target Effects

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://en.wikipedia.org/wiki/Oritinib
https://journals.viamedica.pl/oncology_in_clinical_practice/article/download/OCP.2016.0004/36936/1000
https://www.targetedonc.com/view/managing-side-effects-of-targeted-therapies-for-nsclc-may-improve-outcomes
https://journals.viamedica.pl/oncology_in_clinical_practice/article/download/OCP.2016.0004/36936/1000
https://www.targetedonc.com/view/managing-side-effects-of-targeted-therapies-for-nsclc-may-improve-outcomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC9827468/
https://www.researchgate.net/publication/353792203_Efficacy_and_Safety_of_SHR0302_a_Highly_Selective_Janus_Kinase_1_Inhibitor_in_Patients_with_Moderate_to_Severe_Atopic_Dermatitis_A_Phase_II_Randomized_Clinical_Trial
https://www.fda.gov/drugs/drug-safety-and-availability/fda-requires-warnings-about-increased-risk-serious-heart-related-events-cancer-blood-clots-and-death
https://journals.viamedica.pl/oncology_in_clinical_practice/article/download/OCP.2016.0004/36936/1000
https://www.targetedonc.com/view/managing-side-effects-of-targeted-therapies-for-nsclc-may-improve-outcomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC9827468/
https://www.targetedonc.com/view/oritinib-shows-promise-in-egfr-t790m-nsclc
https://pmc.ncbi.nlm.nih.gov/articles/PMC8212741/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14756089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem: An unexpected adverse event is observed that is not commonly associated with

EGFR or JAK1 inhibition.

Possible Explanation: While many adverse events are on-target, off-target effects can occur.

It is also possible that the event is related to the specific chemical properties of the

compound or is an indirect consequence of its primary mechanism.

Troubleshooting Steps:

Literature Review: Conduct a thorough literature search for the observed AE in relation to

both the specific drug class (EGFR or JAK inhibitors) and the compound itself

(Oritinib/SHR0302).

Mechanism Analysis: Analyze whether the unexpected AE could plausibly be linked to the

known signaling pathways affected by the drug.

In Vitro Profiling: Consider performing in vitro kinase profiling or other screening assays to

identify potential off-target interactions of Oritinib.

Experimental Protocols
Methodology of a Phase II Clinical Trial for Oritinib in NSCLC (NCT03823807)

Study Design: This was a multicenter, single-arm, open-label, Phase 2 trial.[1]

Participant Population: The trial enrolled patients with locally advanced or metastatic non-

small cell lung cancer who had a confirmed positive EGFR T790M mutation and had

experienced disease progression after prior EGFR-TKI therapy.

Intervention: Patients were treated with Oritinib (SH-1028).

Primary Outcome Measures: The primary endpoints were objective response rate (ORR) and

disease control rate (DCR).[2]

Safety Assessment: Investigator-assessed adverse events were recorded and graded.

Safety data included the incidence of all AEs, grade 3 or higher AEs, serious AEs, and AEs

leading to dose interruption, reduction, or discontinuation.[2]
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Methodology of a Phase II Clinical Trial for SHR0302 in Atopic Dermatitis (NCT04162899)

Study Design: A randomized, double-blind, placebo-controlled, multicenter, phase II trial.[3]

[6]

Participant Population: 105 patients aged 18-75 years with moderate to severe atopic

dermatitis who were nonresponsive or intolerant to topical or conventional systemic

treatments.[3]

Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive either SHR0302 4

mg once daily, SHR0302 8 mg once daily, or a placebo for 12 weeks.[3]

Primary Outcome Measures: The primary endpoint was the Investigator's Global

Assessment (IGA) response at week 12.[13]

Safety Assessment: Safety was assessed by monitoring treatment-emergent adverse events

(TEAEs), serious adverse events (SAEs), and laboratory abnormalities.[3][13]

Mandatory Visualizations
Signaling Pathway Diagrams Below are diagrams illustrating the signaling pathways targeted

by Oritinib.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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